(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Asymmetric Catalysis Negishi Cross-Coupling Nickel Catalysis

(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (CAS 1379452-52-4) is a C2-symmetric chiral bis(oxazoline) (BOX) ligand featuring a cyclopentane backbone that bridges two 4-isopropyl-4,5-dihydrooxazole rings. This compound is a member of the privileged BOX ligand class, which is extensively utilized in asymmetric transition-metal catalysis, particularly with nickel, copper, and palladium.

Molecular Formula C17H28N2O2
Molecular Weight 292.4 g/mol
Cat. No. B8023785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Molecular FormulaC17H28N2O2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)C
InChIInChI=1S/C17H28N2O2/c1-11(2)13-9-20-15(18-13)17(7-5-6-8-17)16-19-14(10-21-16)12(3)4/h11-14H,5-10H2,1-4H3/t13-,14-/m1/s1
InChIKeyVZFCYSTXXNIPPR-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) for Asymmetric Catalysis Research


(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (CAS 1379452-52-4) is a C2-symmetric chiral bis(oxazoline) (BOX) ligand featuring a cyclopentane backbone that bridges two 4-isopropyl-4,5-dihydrooxazole rings . This compound is a member of the privileged BOX ligand class, which is extensively utilized in asymmetric transition-metal catalysis, particularly with nickel, copper, and palladium . The (4S,4'S) configuration embeds stereogenic centers directly into the oxazoline coordination domain, and the cyclopentane spacer provides a distinct bite angle and conformational rigidity compared to the more common gem-dimethyl (isopropylidene) or methylene-bridged BOX ligands .

Why Cyclopentane-Bridged BOX Ligands Are Not Interchangeable: Procurement Rationale for (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)


Generic substitution among BOX ligands is demonstrably unsound for asymmetric catalysis procurement. In the landmark nickel-catalyzed stereoconvergent Negishi arylation of α-bromonitriles, the cyclopentane-bridged ligand (target compound) delivered 94% ee and 98% yield, whereas the closely related isopropylidene-bridged BOX analog (ligand 1) provided only 84% ee, and the methylene-bridged variant (ligand 2) collapsed to just 8% ee under identical conditions . PyBOX and diamine ligands also failed to approach the target compound's performance, yielding 8% and 32% ee respectively . This 10 to 86 percentage-point disparity in enantioselectivity underscores that backbone architecture, not merely oxazoline substitution, is a decisive determinant of catalytic competence, making direct analog-for-analog interchange scientifically unsupportable without explicit re-optimization.

Quantitative Performance Differentiation: (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) vs. In-Class Analogs


Enantioselectivity Superiority in Stereoconvergent Negishi Arylation of α-Bromonitriles

In the nickel-catalyzed stereoconvergent Negishi phenylation of a racemic α-bromonitrile, the target cyclopentane-bridged BOX ligand (L) achieved 94% enantiomeric excess (ee) and 98% yield, markedly outperforming the isopropylidene-bridged BOX analog (ligand 1: 84% ee, 89% yield) and the methylene-bridged BOX (ligand 2: 8% ee, 88% yield) . The tridentate PyBOX ligand (3) and a 1,2-diamine (4) gave 8% ee (32% yield) and 32% ee (25% yield), respectively, under identical conditions . This represents a 10-percentage-point ee advantage over the nearest BOX comparator and an 86-point margin over the worst.

Asymmetric Catalysis Negishi Cross-Coupling Nickel Catalysis Chiral Ligand Design

Record-Low Reaction Temperature Enabled by Cyclopentane BOX Ligand in Enantioselective Cross-Coupling

The target compound enables carbon–carbon bond formation at −78 °C, which was, at the time of publication, the lowest temperature ever reported for any enantioselective cross-coupling of an alkyl electrophile . The cyclopentane-bridged ligand uniquely maintains high activity and selectivity at this cryogenic temperature (94% ee, 98% yield). When the reaction was conducted at room temperature instead of −78 °C, ee plummeted to 4% with only 16% yield, demonstrating that low-temperature operation is essential and that this ligand is specifically optimized for it . Standard isopropylidene BOX ligands, while functional, do not achieve comparable selectivity under these conditions (84% ee, 89% yield at −78 °C) .

Negishi Cross-Coupling Low-Temperature Catalysis Alkyl Electrophile Activation Operational Advantage

Single-Step Synthesis from Commercial Precursors: Supply Chain and Reproducibility Advantage

The target compound is synthesized in a single step from commercially available 1,1-cyclopentanedicarbonitrile and L-valinol using zinc triflate in toluene, yielding 91% after chromatographic purification . This straightforward, one-step protocol contrasts sharply with multi-step syntheses required for many specialized BOX derivatives, including some spiro-backbone ligands and biaryl-substituted BOX systems that demand Suzuki cross-coupling sequences . The 91% isolated yield at gram scale (6.28 g reported) ensures reliable in-house preparation or consistent commercial supply, reducing procurement risk and cost.

Ligand Synthesis Procurement Efficiency Scale-Up Feasibility Cost-Effective Sourcing

Bidentate vs. Tridentate Coordination: Differentiated Performance in Negishi Cross-Coupling

The target compound represents a new family of bidentate bis(oxazoline) ligands that proved superior to tridentate PyBOX ligands for asymmetric Negishi cross-couplings of α-bromonitriles, a reaction class where PyBOX had been the catalyst of choice in all prior studies . Under identical conditions, the bidentate cyclopentane BOX ligand achieved 94% ee and 98% yield, whereas the tridentate PyBOX analog (3) produced only 8% ee and 32% yield . The authors explicitly noted that 'looking beyond tridentate pybox ligands' was essential, as initial screening with PyBOX gave <40% ee . This ligand system thus opens a mechanistically distinct coordination environment that is critical for this specific cross-coupling platform.

Coordination Chemistry Nickel Catalysis Ligand Denticity Catalyst Design

Broad Substrate Scope with Consistently High Enantioselectivity in α-Arylnitrile Synthesis

With the target cyclopentane BOX ligand, a diverse array of α-bromonitrile substrates were coupled with Ph2Zn in 76–94% ee and 67–98% yield across 12 substrates (Table 2), and with various arylzinc reagents in 93–94% ee and 81–99% yield (Table 3) . Functional group tolerance includes ethers, carbamates, amides, sulfonamides, unactivated alkyl chlorides, and alkenes . The ligand also enables stereoconvergent alkenylation with alkenylzinc reagents (Table 4), providing allylic nitriles in 80–92% ee . This breadth of scope with minimal ee erosion contrasts with the limitations of PyBOX-based methods, which could not achieve comparable selectivity for any substrate in this class .

Substrate Scope Functional Group Tolerance Pharmaceutical Intermediates Nitrile Synthesis

High-Impact Application Scenarios for (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) in Enantioselective Synthesis


Enantioselective Synthesis of α-Aryl-α-Alkyl Nitriles as NSAID Precursors

The ligand's 94% ee and 98% yield in Negishi phenylation of α-bromonitriles directly enables the catalytic asymmetric synthesis of α-arylpropionitrile derivatives, which are immediate precursors to non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen . The broad aryl scope (93–94% ee across 4 diverse arylzinc reagents) supports analogue generation for structure-activity relationship studies . The −78 °C operation ensures high optical purity without racemization during coupling, a critical quality attribute for pharmaceutical intermediate procurement.

Nickel-Catalyzed Stereoconvergent Cross-Coupling Platform Development

This compound is the ligand of choice for developing new stereoconvergent Negishi reactions of racemic secondary alkyl electrophiles, a platform that has since been extended to benzylic electrophiles, α-bromosulfonamides, and α-bromosulfones by the Fu group and others . The ligand's bidentate coordination mode, distinct from tridentate PyBOX, provides a mechanistically complementary tool for exploring new substrate classes where PyBOX catalysts fail (<40% ee) . Researchers establishing nickel-catalyzed asymmetric cross-coupling programs should prioritize this ligand as a foundational screening component.

Cryogenic Enantioselective Process Chemistry for Thermally Sensitive Substrates

The ligand's demonstrated catalytic competence at −78 °C (94% ee, 98% yield) while losing all selectivity at room temperature (4% ee) makes it exceptionally suited for process-scale reactions involving thermally labile substrates, reactive organozinc intermediates, or stereochemically fragile products . This low-temperature capability is unique among reported enantioselective cross-coupling catalyst systems for alkyl electrophiles and represents a distinct operational advantage for fine chemical and pharmaceutical manufacturing.

Comparative Ligand Screening in Asymmetric BOX-Nickel Catalyst Optimization

The dramatic performance cliff between the cyclopentane-bridged BOX (94% ee), isopropylidene-bridged BOX (84% ee), and methylene-bridged BOX (8% ee) under identical conditions establishes this compound as a critical benchmark for any systematic ligand optimization campaign. Procurement of this specific ligand is essential for calibrating structure-selectivity relationships in BOX-nickel systems, as it defines the upper performance boundary for Negishi cross-coupling with α-halonitriles.

Quote Request

Request a Quote for (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.